7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
7-(1H-Tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a benzodioxin derivative featuring a tetrazole substituent at the 7-position and an amine group at the 6-position. The benzodioxin core (2,3-dihydro-1,4-benzodioxin-6-amine) serves as a versatile scaffold for medicinal chemistry, enabling modifications that enhance pharmacological properties such as antibacterial activity, enzyme inhibition, and corrosion resistance .
Properties
IUPAC Name |
6-(tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-6-3-8-9(16-2-1-15-8)4-7(6)14-5-11-12-13-14/h3-5H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVMZMENRATJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N3C=NN=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxin structure. One common method involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide under catalysis by ytterbium triflate . Another approach uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxin moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can produce a wide range of substituted benzodioxin-tetrazole compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with tetrazole groups exhibit significant antimicrobial properties. 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been evaluated for its effectiveness against various bacterial strains. The presence of both benzodioxin and tetrazole functionalities contributes to its bioactivity, making it a candidate for further pharmacological exploration .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease. The compound's ability to inhibit these enzymes suggests its potential as a therapeutic agent in treating these diseases .
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro assays. Studies have shown promising results against different cancer cell lines, indicating that this compound may interfere with cancer cell proliferation and survival mechanisms .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
These studies highlight the diverse applications and therapeutic potentials of compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to various biological effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Sulfonamide Derivatives
Example Compound :
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (C15H15NO4S, MW: 305.35 g/mol) Synthesis: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) yields sulfonamide derivatives . Bioactivity:
- Antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 12.5–25 μg/mL) .
- Moderate acetylcholinesterase (AChE) inhibition (IC50: 45–60 μM) .
Key Difference : Sulfonamide derivatives exhibit broader antibacterial applications compared to the tetrazole analog, which may prioritize metabolic stability due to the tetrazole’s bioisosteric resemblance to carboxylic acids.
Heterocyclic Substitutions
Example Compounds :
- 7-(1H-Imidazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine (C12H13N3O2, MW: 243.26 g/mol) .
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (C14H14N2O2S, MW: 282.34 g/mol) .
Synthesis : Imidazole or thiazole groups are introduced via nucleophilic substitution or coupling reactions.
Bioactivity : - Imidazole derivatives are associated with kinase or enzyme inhibition due to their metal-coordinating nitrogen atoms .
- Thiazole analogs may exhibit anticancer or anti-inflammatory properties .
Halogenated Derivatives
Example Compounds :
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (C8H8BrClNO2, MW: 272.51 g/mol) .
- 7-(2,4-Difluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine (C14H11F2NO3, MW: 279.24 g/mol) . Synthesis: Electrophilic aromatic substitution or Ullmann-type coupling introduces halogens or aryloxy groups. Applications:
- Intermediate for further functionalization (e.g., Suzuki coupling) .
- Fluorinated derivatives may improve metabolic stability and blood-brain barrier penetration .
Key Difference : Halogen substituents enhance lipophilicity, whereas the tetrazole group increases water solubility and ionic interactions.
Pyrrole and Schiff Base Derivatives
Example Compound :
- N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine (BPS) (C13H12N2O2, MW: 228.25 g/mol) .
Synthesis : Condensation of benzodioxin-6-amine with pyrrole-2-carbaldehyde.
Bioactivity : - Anticorrosion agent for mild steel in acidic media (corrosion inhibition efficiency: ~85% at 500 ppm) .
Key Difference : Tetrazole’s electron-withdrawing nature may reduce corrosion inhibition efficacy compared to pyrrole’s planar, conjugated system.
Biological Activity
The compound 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.22 g/mol. The compound consists of a benzodioxin moiety fused with a tetrazole ring, which contributes to its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds containing tetrazole and benzodioxin structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxicity in human leukemia cells, suggesting that this compound may also possess similar effects. The mechanism appears to involve the generation of reactive oxygen species (ROS) that lead to apoptosis in cancer cells .
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological applications. Preliminary studies indicate that it may interact with neurotransmitter systems, particularly those involving GABA and glutamate receptors. This interaction could position the compound as a candidate for treating neurological disorders such as epilepsy or anxiety .
Anti-inflammatory Activity
In vitro studies have demonstrated that tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory properties of this compound may be attributed to its ability to modulate these pathways .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It could act as a modulator of various receptors in the central nervous system.
- Radical Generation : Similar compounds have been shown to produce radicals that contribute to their cytotoxic effects .
Case Studies
Several studies have explored the biological activity of related compounds:
These findings support the hypothesis that this compound may share similar biological activities.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo studies to assess the pharmacokinetics and toxicity profiles.
- Structure–activity relationship (SAR) studies to optimize its efficacy.
- Clinical trials to evaluate its therapeutic potential in humans.
Q & A
Q. What analytical methods are recommended for characterizing 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For instance, - and -NMR can resolve the tetrazole and benzodioxin moieties, while HRMS confirms molecular mass and purity. Additional techniques like melting point analysis (e.g., mp 81–82°C for analogous benzodioxepin derivatives) and HPLC (≥97% purity thresholds) are recommended for physical property validation .
Table 1 : Common Analytical Techniques
| Technique | Application | Example from Evidence |
|---|---|---|
| NMR | Functional group identification | Benzodioxin ring protons (δ 4.2–4.4 ppm) |
| HRMS | Molecular mass confirmation | [M+H] at m/z 251.33 |
| Melting Point | Purity assessment | mp 143–146°C for benzodioxepine-carboxylic acid |
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Multi-step synthesis involving heterocyclic coupling is typical. For example, thiosemicarbazide and sodium acetate are used to form hydrazine-carbothioamide intermediates, followed by cyclization under controlled pH and temperature. Reflux in ethanol or THF with catalytic acid (e.g., HCl) enhances yield. Monitor by TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What functional groups dictate its reactivity?
- Methodological Answer : The tetrazole ring (1H-tetrazol-1-yl) is highly reactive in Huisgen cycloadditions, while the benzodioxin amine group participates in nucleophilic substitution or Schiff base formation. Protect the amine with Boc groups during multi-step syntheses to avoid side reactions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer : Discrepancies in -NMR signals (e.g., overlapping benzodioxin protons) require 2D techniques (COSY, HSQC) to assign coupling patterns. For example, NOESY can confirm spatial proximity of the tetrazole and amine groups. Cross-validate with computational chemistry (DFT calculations for predicted shifts) .
Q. What strategies mitigate byproduct formation in tetrazole-containing derivatives?
- Methodological Answer : Byproducts often arise from tetrazole dimerization or benzodioxin ring oxidation. Use inert atmospheres (N) and low temperatures (<0°C) during tetrazole coupling. Add antioxidants (e.g., BHT) and employ anhydrous solvents. For example, reports a one-pot pseudo-five-component condensation with HPWO/FeO catalysts to suppress side reactions .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Methodological Answer : Synthesize analogs with modified tetrazole positions (e.g., 5-substituted tetrazoles) or benzodioxin substituents (e.g., methyl, fluoro). Test in vitro for receptor binding (e.g., GABA agonism via radioligand assays) and correlate with computational docking studies. highlights benzodiazepine receptor agonists as a benchmark .
Q. What computational models predict solubility and bioavailability?
- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models with descriptors like logP (calculated via ChemAxon) and topological polar surface area (TPSA). For instance, the tetrazole’s high TPSA (>80 Å) suggests poor blood-brain barrier penetration, requiring prodrug strategies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for analogous compounds?
- Methodological Answer : Variations (e.g., mp 81–82°C vs. 143–146°C in ) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize using solvent gradients (e.g., ethanol/water). Purity must exceed 97% for reliable comparisons .
Synthesis Optimization Table
Table 2 : Key Parameters for Multi-Step Synthesis
| Step | Parameter | Optimal Condition | Evidence Source |
|---|---|---|---|
| Cyclization | Solvent | THF/EtOH (1:1) | |
| Catalyst | HPWO/FeO | 5 mol% | |
| Purification | Column Chromatography | Silica gel, 20% EtOAc/hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
